3-(2,3-Dihydroindol-1-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydroindol-1-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroindol-1-yl)-3-oxopropanenitrile typically involves the reaction of indole derivatives with nitriles under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroindol-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amines and other reduced forms of the nitrile group.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(2,3-Dihydroindol-1-yl)-3-oxopropanenitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydroindol-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit protein tyrosine phosphatase PTP1B, which is involved in the regulation of insulin signaling. By inhibiting PTP1B, the compound increases insulin sensitivity and glucose uptake in peripheral tissues, leading to improved glucose tolerance and reduced adiposity.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydroindol-1-yl)-4-(indol-1-yl)maleimide: A derivative with potential as a protein kinase inhibitor.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Uniqueness
3-(2,3-Dihydroindol-1-yl)-3-oxopropanenitrile is unique due to its specific structure and the presence of both indole and nitrile functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for synthesizing various derivatives with potential biological activities .
Properties
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13/h1-4H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVNXWCYPBOGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.